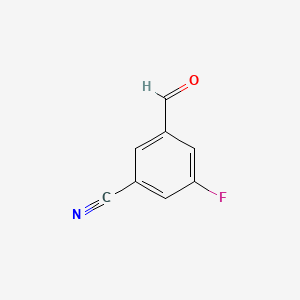

3-氟-5-甲酰基苯腈

描述

3-Fluoro-5-formylbenzonitrile is a benzaldehyde-based building block . It is used as a reactant in catalyst-free synthesis of N-β-hydroxyethyl pyrroles and indoles via a domino [3+2] cycloaddition and ring-opening aromatization process .

Synthesis Analysis

The synthesis of 3-fluoro-5-formylbenzonitrile involves a solution of 3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol) in dry THF (25 mL). This solution is cooled to 0 °C and 2M iPrMgCl (15.0 mL, 30.0 mmol) in THF is added dropwise over 5 minutes. The mixture is stirred at 0 °C for 15 minutes then at ambient temperature for 1 hour. The mixture is cooled to 0 °C and dry DMF (5.81 mL, 75.0 mmol) is added. The mixture is stirred for 17 hours during which time the temperature reached ambient temperature after 2 hours. The mixture is added to ice water (150 mL) and Et20 (100 mL). The biphasic mixture is stirred and treated with 6M HC1 to aqueous pH=3. The organic layer is removed and the aqueous layer extracted with Et20 (2X). The combined Et20 fractions are washed with saturated NaCl and dried over MgS04/activated carbon. The dried solution is filtered through a S1O2 plug eluting with Et20. The filtrate is concentrated to give the title compound as a yellow solid that was dried in vacuum (3.68 g, 99percent) .Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-formylbenzonitrile is C8H4FNO . It has an average mass of 149.122 Da and a monoisotopic mass of 149.027695 Da .Chemical Reactions Analysis

3-Fluoro-5-formylbenzonitrile is used as a reactant in catalyst-free synthesis of N-β-hydroxyethyl pyrroles and indoles via a domino [3+2] cycloaddition and ring-opening aromatization process .Physical And Chemical Properties Analysis

3-Fluoro-5-formylbenzonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 205.2±20.0 °C at 760 mmHg, and a flash point of 77.9±21.8 °C . It has a molar refractivity of 36.4±0.4 cm3, a polar surface area of 41 Å2, and a molar volume of 118.4±5.0 cm3 .科学研究应用

医学影像:3-氟-5-甲酰基苯腈衍生物,如[(18)F]FPEB,用于PET(正电子发射断层扫描)成像,用于研究大脑中的代谢型谷氨酸受体亚型5(mGluR5),这对神经科学和精神健康障碍的临床研究具有重要意义 (Lim, Labaree, Li, & Huang, 2014).

材料科学:研究探索了3-氟苯腈等化合物的热力学性质和电子效应,这在材料科学中对理解分子结构和性质具有影响 (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

有机合成:3-氟-5-甲酰基苯腈及其类似物用于有机合成,用于生产各种药物和化学化合物。例如,2-氟-5-硝基苯腈等衍生物已被合成并与胺和氨基酸反应,用于制备N-(2-氰基-4-硝基苯基)衍生物,在有机和药物化学中很有用 (Wilshire, 1967).

药物研究:氟代苯腈用于合成具有潜在抗肿瘤活性的化合物。例如,对5-氟-2-甲基苯腈的研究集中于其结构和性质,以开发新的药物 (Kumar & Raman, 2017).

化学分析:该化合物的衍生物还用于化学分析,例如在光谱研究中了解分子结构,这对于开发新材料和化学品至关重要 (Ajaypraveenkumar, Raman, & Sebastian, 2017).

安全和危害

作用机制

Target of Action

It is known to be a benzaldehyde-based building block , which suggests that it may interact with various enzymes or receptors in the body.

Mode of Action

3-Fluoro-5-formylbenzonitrile is used as a reactant in the catalyst-free synthesis of N-β-hydroxyethyl pyrroles and indoles via a domino [3+2] cycloaddition and ring-opening aromatization process . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its role in the synthesis of n-β-hydroxyethyl pyrroles and indoles , it may be involved in the metabolic pathways of these compounds.

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.59 , which may influence its distribution within the body. , which could impact its metabolism and excretion.

Result of Action

Given its role in the synthesis of N-β-hydroxyethyl pyrroles and indoles , it may contribute to the biological activities associated with these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-formylbenzonitrile. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, hazardous decomposition products such as Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx) can be produced , which could potentially affect its action and efficacy.

属性

IUPAC Name |

3-fluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDZWYNXMPFSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660590 | |

| Record name | 3-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-formylbenzonitrile | |

CAS RN |

1003708-42-6 | |

| Record name | 3-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)